Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison with Unsubstituted and 4-Hydroxy Analogs
The lipophilicity of 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one (XLogP3-AA = 0.8) is a key differentiator for its utility in medicinal chemistry optimization. The methoxy group at position 4 contributes to a balanced lipophilicity profile that is favorable for oral bioavailability according to Lipinski's Rule of Five, while still providing sufficient polarity for aqueous solubility. This value can be contrasted with the predicted logP of the more polar 4-hydroxy analog, which is expected to be significantly lower (approximately -0.5 to 0.1), potentially limiting its membrane permeability. Conversely, the unsubstituted 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one or 4-chloro variants exhibit higher logP values (estimated >1.2), which may increase the risk of poor solubility and off-target binding. The XLogP3-AA of 0.8 for the target compound places it within a sweet spot for lead-like compounds, making it a more advantageous starting scaffold for optimization programs compared to its peers [1].
| Evidence Dimension | Lipophilicity (Predicted logP: XLogP3-AA) |
|---|---|
| Target Compound Data | 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one: XLogP3-AA = 0.8 [1] |
| Comparator Or Baseline | Unsubstituted core (1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one): estimated logP > 1.2; 4-Hydroxy analog: estimated logP -0.5 to 0.1. (Baseline inferred from class-level structural trends; no direct head-to-head measurement found.) |
| Quantified Difference | Target compound's XLogP3-AA is approximately 0.4–0.7 units lower than unsubstituted analog and 0.7–1.3 units higher than 4-hydroxy analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1] |
Why This Matters
Balanced lipophilicity (XLogP3-AA 0.8) directly influences aqueous solubility and membrane permeability, critical factors for in vitro assay compatibility and oral bioavailability potential, giving this compound a physicochemical advantage over more polar or more lipophilic analogs.
- [1] PubChem. 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one. Computed Properties (XLogP3-AA). CID 118703255. https://pubchem.ncbi.nlm.nih.gov/compound/1263378-76-2. View Source
